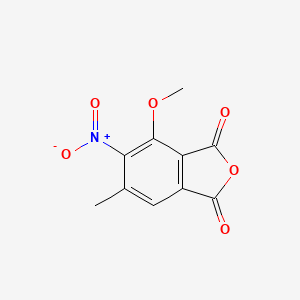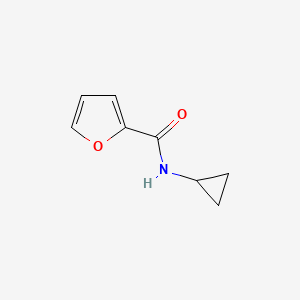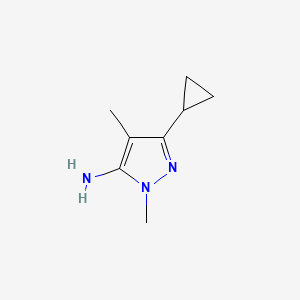
Cyclohexanone, 2-(1-isoquinolinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(1-isoquinolinylthio)- is an organic compound that features a cyclohexanone moiety bonded to an isoquinolinylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(1-isoquinolinylthio)- typically involves the reaction of cyclohexanone with isoquinoline-1-thiol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioether linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 2-(1-isoquinolinylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, continuous flow systems, and efficient purification techniques to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(1-isoquinolinylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isoquinolinylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Cyclohexanone, 2-(1-isoquinolinylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclohexanone, 2-(1-isoquinolinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The isoquinolinylthio group can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone without the isoquinolinylthio group.
Isoquinoline-1-thiol: The thiol precursor used in the synthesis of the compound.
Cyclohexanone, 2-(1-pyridinylthio)-: A similar compound with a pyridinylthio group instead of an isoquinolinylthio group.
Uniqueness
Cyclohexanone, 2-(1-isoquinolinylthio)- is unique due to the presence of both the cyclohexanone and isoquinolinylthio moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
特性
| 58006-84-1 | |
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC名 |
2-isoquinolin-1-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NOS/c17-13-7-3-4-8-14(13)18-15-12-6-2-1-5-11(12)9-10-16-15/h1-2,5-6,9-10,14H,3-4,7-8H2 |
InChIキー |
TVXCOFKBKRHVTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)SC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)



![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)


![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)

